(1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide

Description

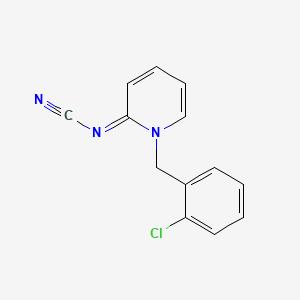

The compound (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide (chemical formula: C₁₃H₉ClN₄) features a pyridinylidene core substituted with a cyanamide (-NH-C≡N) group and a 2-chlorobenzyl moiety.

Properties

CAS No. |

135810-26-3 |

|---|---|

Molecular Formula |

C13H10ClN3 |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

[1-[(2-chlorophenyl)methyl]pyridin-2-ylidene]cyanamide |

InChI |

InChI=1S/C13H10ClN3/c14-12-6-2-1-5-11(12)9-17-8-4-3-7-13(17)16-10-15/h1-8H,9H2 |

InChI Key |

HPUGHEMIKXEBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=CC2=NC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 2-pyridyl cyanamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorobenzyl chloride with 2-pyridyl cyanamide under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Table 1: Common Reactions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium methoxide | Methanol |

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in research and industrial applications.

Biology

Biological research has begun to investigate this compound for its potential interactions with biological macromolecules. It may function as a probe to study enzyme mechanisms or serve as a precursor for bioactive compounds. The compound's reactivity suggests it could interact with various targets within biological systems, warranting further exploration.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties. Research indicates that it may target specific pathways or receptors involved in disease processes. Preliminary studies suggest its efficacy in modulating inflammation and other biological responses, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of (1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness lies in its combination of a pyridinylidene backbone, cyanamide substituent, and 2-chlorobenzyl group. Below is a comparative analysis with structurally related molecules:

Table 1: Comparative Analysis of Key Compounds

Substituent-Driven Functional Differences

2-Chlorophenyl Group :

Present in all compounds, this moiety enhances lipophilicity and influences target binding. In DMPI/CDFII, it contributes to synergism with antibiotics against MRSA . In epoxiconazole, it stabilizes interactions with fungal cytochrome P450 enzymes . For the target compound, this group may modulate pharmacokinetics or receptor affinity.- Cyanamide vs. Triazole/Indole: The cyanamide group in the target compound differs from the triazole (epoxiconazole) or indole (DMPI/CDFII) systems. Cyanamide’s strong electron-withdrawing nature and hydrogen-bonding capacity could alter reactivity or binding compared to the nitrogen-rich heterocycles in analogs.

- Backbone Variability: The pyridinylidene core of the target compound contrasts with the piperidine-indole (DMPI/CDFII) or triazole-epoxy (epoxiconazole) frameworks.

Research Findings and Hypotheses

Antimicrobial Potential

While DMPI and CDFII enhance carbapenem efficacy against MRSA , the target compound’s cyanamide group may offer unique interactions with bacterial targets. Cyanamide derivatives are known to inhibit enzymes like urease or nitric oxide synthase, suggesting possible utility in disrupting microbial metabolism.

Biological Activity

(1-((2-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide, also known by its CAS number 135810-26-3, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological effects, supported by empirical data and case studies.

The compound's molecular formula is C13H10ClN3, with a molecular weight of 243.69 g/mol. Its structure includes a chlorophenyl group, a pyridinylidene moiety, and a cyanamide functional group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 135810-26-3 |

| Molecular Formula | C13H10ClN3 |

| Molecular Weight | 243.69 g/mol |

| IUPAC Name | [1-[(2-chlorophenyl)methyl]pyridin-2-ylidene]cyanamide |

| InChI Key | HPUGHEMIKXEBDN-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes reacting 2-chlorobenzyl chloride with 2-pyridyl cyanamide under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor or modulate receptor activity, which can lead to therapeutic effects in different biological contexts .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's safety profile. For instance, studies on B16F10 murine melanoma cells showed that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over 48 and 72 hours . However, higher concentrations led to increased cell death, indicating a dose-dependent response.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis. This could have implications for skin-related therapies .

Antimicrobial Activity

Research has indicated that related compounds exhibit varying degrees of antimicrobial activity. For example, derivatives have been tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects . Although specific data on this compound is limited, its structural similarity suggests potential efficacy in similar applications.

Anticancer Potential

In studies examining the anticancer properties of related compounds, some derivatives have shown significant activity against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against colon carcinoma cells . While direct studies on this compound are necessary for conclusive evidence, these findings support further investigation into its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.